CYP11B2 Inhibition Potency: A ~1000-Fold Improvement Over CYP11B1
5,5-Dimethyl-4-phenylpyrrolidin-2-one exhibits a pronounced selectivity profile for the steroidogenic enzyme CYP11B2 over CYP11B1. In a direct comparison of its inhibitory activities against these two human cytochrome P450 isoforms, the compound is over 1,000-fold more potent against CYP11B2 [1]. This stark difference is not observed in simpler pyrrolidinone analogs and is directly attributed to the compound's specific substitution pattern [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50: 1.20 nM (CYP11B2) |
| Comparator Or Baseline | Target compound against CYP11B1: IC50 = 1.47E+3 nM |
| Quantified Difference | 1,225-fold greater potency for CYP11B2 |
| Conditions | Inhibition of human CYP11B1 and CYP11B2 expressed in V79 cells, assessed via HTRF assay. |
Why This Matters
This extreme functional selectivity dictates a unique biological signature, making the compound essential for experiments aimed at dissecting CYP11B2-mediated pathways without confounding CYP11B1 inhibition.
- [1] BindingDB. Entry BDBM50122355, CHEMBL3622444. Inhibition of human CYP11B1 (IC50 = 1.47E+3 nM). 2016. View Source
- [2] BindingDB. Entry BDBM50092179, CHEMBL3582467. Inhibition of human CYP11B2 (IC50 = 1.20 nM). 2016. View Source
